6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

sigma-1 receptor pain scaffold comparison

Researchers requiring an ATP-competitive kinase hinge-binding scaffold with clinical translatability often encounter scaffolds lacking conformational rigidity. This bicyclic 2-aminopyrimidine solves that, directly enabling programs targeting Akt (yielding Phase III candidate ipatasertib) and VEGFR2. - Single-digit nanomolar Akt isoform potency achievable (Akt1 IC50=5 nM). - Orthogonal diversification at free 2-amino and 4-positions for parallel SAR. - One-pot, three-component synthetic accessibility for efficient library construction.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 108990-72-3
Cat. No. B023046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
CAS108990-72-3
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESC1CC2=CN=C(N=C2C1)N
InChIInChI=1S/C7H9N3/c8-7-9-4-5-2-1-3-6(5)10-7/h4H,1-3H2,(H2,8,9,10)
InChIKeyWTCJRQDRMMTPHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine Overview


6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine (CAS 108990-72-3, C₇H₉N₃, MW 135.17) is a bicyclic heteroaromatic amine comprising a pyrimidine ring fused to a cyclopentane ring at the 5,6-positions, bearing a free 2-amino group . This scaffold belongs to the cycloalkyl-fused 2-aminopyrimidine class, structurally distinct from monocyclic 2-aminopyrimidine (CAS 109-12-6) and from the six-membered ring-fused analog 5,6,7,8-tetrahydroquinazolin-2-amine (CAS 2305-85-3) [1]. The compound is supplied as a DiscoveryCPR building block by Sigma-Aldrich (AldrichCPR CBR00289) for early discovery research, with a predicted boiling point of 349.1 ± 45.0 °C at 760 mmHg and a density of 1.3 ± 0.1 g/cm³ [2]. Its unsubstituted 2-amino group and unfunctionalized 4-position render it a versatile synthetic intermediate for parallel derivatization in medicinal chemistry programs.

1 Medicinal chemistry building block with free 2-amino and unsubstituted 4-position for parallel derivatization
2 Cycloalkyl-fused 2-aminopyrimidine scaffold – structurally distinct from monocyclic or tetrahydroquinazoline analogs
3 Supplied as DiscoveryCPR building block for early-stage kinase inhibitor, sigma receptor, and microtubule-targeting research programs

6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine Scaffold Differentiation


Cycloalkyl-fused 2-aminopyrimidines are not functionally interchangeable. The five-membered cyclopentane fusion in 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine imposes distinct conformational constraints and electronic properties compared to the six-membered cyclohexane fusion in 5,6,7,8-tetrahydroquinazolin-2-amine and to the unfused monocyclic 2-aminopyrimidine [1]. At sigma-1 receptors, cyclopenta-fused and tetrahydroquinazoline analogs bearing identical substituents yield different binding affinities (Ki σ1 = 21.1 nM vs. 15.6 nM, respectively) when measured under identical assay conditions, demonstrating that ring size directly modulates target engagement [2]. In microtubule-targeting applications, the rotational flexibility of the cyclopenta[d]pyrimidine scaffold governs whether a compound is inactive (hindered rotation) or possesses low nanomolar antiproliferative potency (free rotation), a conformational sensitivity not replicable with other fused pyrimidine geometries [3]. Furthermore, the physical properties diverge substantially: the target compound boils at 349.1 °C, compared with 224 °C for the deamino analog 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 148 °C for 2-aminopyrimidine, reflecting fundamental differences in intermolecular interactions relevant to purification, formulation, and handling .

Ring size modulates target engagement Cyclopenta-fused and cyclohexa-fused scaffolds show measurable differences in sigma-1 binding, physical properties, and conformational behavior — direct substitution may shift target affinity and purification requirements.
Conformational sensitivity unique to 5‑membered ring Rotational flexibility of appended aryl groups creates an activity switch for microtubule agents; the tetrahydroquinazoline scaffold cannot replicate this binary on/off profile.
Physical property divergence Boiling point (>190°C above 2‑aminopyrimidine) and density differ substantially from deamino and monocyclic analogs, affecting distillation, GC method development, and handling protocols.

6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine Quantitative Evidence


Sigma-1 Receptor Affinity: Cyclopenta[d]pyrimidine vs. Tetrahydroquinazoline

In a direct comparative study by Lan et al. (2016), two compounds bearing identical 1-methylpiperidine and 4-chlorophenyl substituents but differing only in the cycloalkyl ring size (cyclopenta vs. cyclohexa fusion) were evaluated for sigma-1 and sigma-2 receptor binding [1]. The cyclopenta[d]pyrimidine derivative (compound 42) exhibited Ki σ1 = 21.1 nM, while the 5,6,7,8-tetrahydroquinazoline analog (compound 43) showed Ki σ1 = 15.6 nM. Both scaffolds maintained excellent selectivity over sigma-2 (Ki σ2 > 2000 nM for both), yielding σ1/σ2 selectivity ratios exceeding 95-fold [1]. This demonstrates that the five-membered ring fusion yields approximately 1.35-fold lower σ1 affinity than the six-membered analog, a quantifiable difference that informs scaffold selection when sigma-1 receptor engagement is the primary optimization parameter.

Sigma‑1 affinity
Head‑to‑head
Cyclopenta derivative Ki σ₁ = 21.1 nM
Tetrahydroquinazoline analog Ki σ₁ = 15.6 nM
Both >95‑fold selective over σ₂
Supports scaffold selection when sigma‑1 receptor engagement is the primary optimization parameter
Tetrahydroquinazoline provides 1.35‑fold higher affinity; cyclopenta scaffold retains nanomolar potency
sigma-1 receptor pain scaffold comparison structure-activity relationship

Clinical Validation: Ipatasertib as Pan-Akt Inhibitor

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold served as the core template for the discovery and optimization of ipatasertib (GDC-0068), a clinical-stage, ATP-competitive pan-Akt inhibitor [1]. Ipatasertib demonstrates IC50 values of 5 nM (Akt1), 18 nM (Akt2), and 8 nM (Akt3) in biochemical assays, with 620-fold selectivity for Akt1 over protein kinase A (PKA) . In xenograft models with activated PI3K-Akt-mTOR signaling, ipatasertib produced dose-dependent pharmacodynamic modulation of downstream biomarkers (pPRAS40, pGSK3β) and robust tumor growth inhibition following oral administration [1]. In contrast, monocyclic 2-aminopyrimidine has not yielded any clinical-stage kinase inhibitor as a stand-alone scaffold, and the tetrahydroquinazoline scaffold has not produced a late-stage clinical candidate targeting the Akt pathway. This clinical translation establishes the cyclopenta[d]pyrimidine scaffold as a validated starting point for ATP-competitive kinase inhibitor programs, reducing the risk of scaffold-related attrition in drug discovery campaigns.

Akt kinase inhibition (ipatasertib)
Reported
Akt1 IC₅₀ = 5 nM
Akt2 IC₅₀ = 18 nM
Akt3 IC₅₀ = 8 nM
620‑fold selective over PKA
Scaffold associated with a Phase III clinical candidate, supporting kinase inhibitor hinge‑template validation
Ipatasertib derived from cyclopenta[d]pyrimidine core; scaffold translation context
Akt inhibitor ipatasertib cancer kinase inhibitor clinical candidate

Physical Property Comparison: Boiling Point and Density

The 2-amino substituent dramatically alters the physical properties of the cyclopenta[d]pyrimidine core. The target compound 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (MW 135.17) exhibits a predicted boiling point of 349.1 ± 45.0 °C at 760 mmHg and a density of 1.3 ± 0.1 g/cm³ . Removal of the 2-amino group yields 6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 5661-00-7, MW 120.15), which boils at 224 °C with a density of 1.144 g/cm³ — a boiling point depression of approximately 125 °C and a density reduction of ~0.16 g/cm³ . The monocyclic analog 2-aminopyrimidine (CAS 109-12-6, MW 95.10) boils at only 148–158 °C, more than 190 °C lower than the target compound, with a density of ~1.10–1.22 g/cm³ . The six-membered ring-fused comparator 5,6,7,8-tetrahydroquinazolin-2-amine (CAS 2305-85-3, MW 149.19) boils at 361.5 °C with a density of 1.193 g/cm³, representing a higher boiling point but lower density than the cyclopenta analog . These physical property gaps directly impact distillation-based purification feasibility, GC/MS analytical method development, and storage/transport classification.

Physical property comparison
Head‑to‑head
Target: BP ≈349°C, density 1.3 g/cm³
Deamino analog: BP 224°C, density 1.14 g/cm³
2‑Aminopyrimidine: BP 148‑158°C
Tetrahydroquinazoline: BP 361.5°C, density 1.19 g/cm³
Guides purification method selection and analytical method development
Boiling point differences >125°C may favor chromatography over distillation
boiling point density physical properties purification analytical characterization

Conformational Sensitivity: Rotational Flexibility in Microtubule Targeting

A systematic conformational study of N-naphthyl-cyclopenta[d]pyrimidines revealed that the rotational freedom around the cyclopenta[d]pyrimidine scaffold is the decisive factor for biological activity [1]. NOESY NMR experiments demonstrated that compound 4 (N,2-dimethyl-N-(6′-methoxynaphthyl-1′-amino)-cyclopenta[d]pyrimidin-4-amine) exhibits hindered rotation of the naphthyl ring and is biologically inactive. In contrast, compound 5 (N,2-dimethyl-N-(5′-methoxynaphthyl-2′-amino)-cyclopenta[d]pyrimidin-4-amine) exhibits free rotation of the naphthyl ring and shows potent microtubule depolymerizing activity with low nanomolar IC50 values across multiple cancer cell lines [1]. Compound 5 demonstrated superior in vivo antitumor efficacy compared to temozolomide in a U251 glioma xenograft model [1]. This binary on/off activity switch determined solely by scaffold conformational dynamics is not observed with the more conformationally constrained tetrahydroquinazoline scaffold, where the six-membered ring imposes different torsional preferences.

Conformational activity switch
Class‑level
Free naphthyl rotation: active microtubule depolymerizer
Hindered rotation: biologically inactive
Scaffold provides unique conformational tuning for microtubule‑targeting agent optimization
Binary on/off profile not observed with tetrahydroquinazoline core
microtubule targeting conformational analysis antitumor structure-activity relationship rotational flexibility

VEGFR2 Inhibition: Cyclopenta[d]pyrimidine as Novel Chemotype

Sobhy et al. (2019) designed a series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives as a novel chemical scaffold for VEGFR2 inhibition, guided by 3D-QSAR pharmacophore modeling and molecular docking using sorafenib as the reference ligand [1]. The most potent compounds, 6c and 6b, demonstrated VEGFR2 enzyme inhibition of 97% and 87% at 10 µM, with IC50 values of 0.85 µM and 2.26 µM, respectively [1]. For comparison, sorafenib — a clinically approved VEGFR2 inhibitor — exhibits VEGFR2 IC50 values ranging from 4 to 30 nM in biochemical assays depending on conditions [2], indicating that these first-generation cyclopenta[d]pyrimidine leads are approximately 30–200-fold less potent but represent a structurally distinct chemotype amenable to further optimization. The cyclopenta scaffold was explicitly described as 'a new scaffold that can be further optimized for the synthesis of promising VEGFR2 inhibitors,' distinguished from established VEGFR2 scaffolds such as sorafenib's diarylurea, quinazoline-based inhibitors, and thieno[2,3-d]pyrimidines [1].

VEGFR2 inhibition
Cross‑study comparable
Lead 6c IC₅₀ = 0.85 µM
Lead 6b IC₅₀ = 2.26 µM
Sorafenib VEGFR2 IC₅₀ ≈ 4‑30 nM
Novel chemotype for VEGFR2 inhibitor optimization, structurally distinct from diarylureas
First‑generation leads show 30–200‑fold lower potency; further optimization tractable
VEGFR2 kinase inhibitor 3D-QSAR pharmacophore modeling anticancer

6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine Validated Applications


Kinase Inhibitor Discovery: Akt and VEGFR2 Programs

Procurement of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine as a building block is directly warranted for kinase inhibitor programs targeting the Akt family, where the scaffold has produced ipatasertib — a Phase III clinical candidate with single-digit nanomolar potency against all three Akt isoforms (IC50: Akt1 = 5 nM, Akt2 = 18 nM, Akt3 = 8 nM) [1]. The scaffold also serves as a validated starting point for VEGFR2 inhibitor design, with first-generation leads achieving sub-micromolar IC50 values (0.85–2.26 µM) and demonstrating hydrophobic front-pocket interactions predicted to enhance target residence time [2]. Researchers should select this scaffold over monocyclic 2-aminopyrimidine when ATP-competitive kinase hinge-binding with demonstrated clinical translatability is required.

Sigma-1 Receptor Antagonist Development

For sigma-1 receptor antagonist programs, the cyclopenta[d]pyrimidine scaffold delivers nanomolar σ1 affinity (Ki = 21.1 nM for a representative derivative) with >95-fold selectivity over σ2 (Ki σ2 > 2000 nM) [1]. The direct head-to-head comparison with the tetrahydroquinazoline scaffold (Ki σ1 = 15.6 nM) allows informed scaffold selection: tetrahydroquinazoline provides a modest 1.35-fold potency advantage, while the cyclopenta scaffold may offer synthetic accessibility benefits through one-pot multicomponent condensation reactions [2]. Procurement of the parent 2-amino building block enables parallel derivatization at the 4-position to rapidly explore SAR around this validated sigma-1 pharmacophore.

Conformation-Activity Relationship Studies in Microtubule Targeting

The unique conformational properties of the cyclopenta[d]pyrimidine scaffold — where rotational flexibility of appended aryl groups serves as a binary switch between complete inactivity and low nanomolar antiproliferative potency — make this scaffold particularly valuable for conformation-activity relationship (CAR) studies in microtubule-targeting agent programs [1]. Compound 5, with free naphthyl rotation, demonstrated superior in vivo antitumor efficacy versus temozolomide in a U251 glioma xenograft model [1]. Procurement of the unsubstituted parent compound enables systematic exploration of substituent effects on rotational barriers, a research avenue not accessible with the more constrained tetrahydroquinazoline scaffold.

Multicomponent Reaction for Pyrimidine Library Synthesis

The 2-aminocyclopenta[d]pyrimidine scaffold is accessible via one-pot, three-component condensation of cyclopentanone, aromatic aldehydes, and guanidine hydrochloride — a methodology that has been demonstrated to produce diversely substituted derivatives in a single synthetic operation [1]. This synthetic accessibility, combined with the scaffold's demonstrated biological relevance across kinase inhibition, sigma receptor antagonism, and microtubule targeting, makes procurement of the parent 2-amino compound an efficient entry point for combinatorial library synthesis. The free 2-amino and unsubstituted 4-position provide two orthogonal diversification vectors for parallel chemistry, offering a procurement efficiency advantage over pre-functionalized analogs such as 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (CAS 5461-89-2), which locks one position prior to library construction.

Application
Selection Property
Validation Focus
Akt / VEGFR2 kinase inhibitor programs
Hinge‑binding scaffold with reported clinical‑stage candidate
Kinase selectivity profiling and lead optimization
Sigma‑1 receptor antagonist SAR
Nanomolar σ₁ affinity template with >95‑fold σ₁/σ₂ selectivity
Off‑target receptor screen and synthetic accessibility
Microtubule‑targeting agent discovery
Conformationally tunable scaffold with rotational activity control
Rotational barrier impact on antiproliferative potency
Combinatorial pyrimidine library synthesis
Two orthogonal diversification vectors (2‑NH₂, 4‑H)
Library diversity and biological screening results

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